molecular formula C9H11BrOS B13878339 (+/-)-4-Methanesulfinylphenethyl bromide

(+/-)-4-Methanesulfinylphenethyl bromide

Katalognummer: B13878339
Molekulargewicht: 247.15 g/mol
InChI-Schlüssel: KADKUKQFTFTEHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-4-Methanesulfinylphenethyl bromide is an organosulfur compound featuring a bromine atom attached to a phenethyl group, which is further substituted with a methanesulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4-Methanesulfinylphenethyl bromide typically involves the bromination of 4-methanesulfinylphenethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the desired bromide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-4-Methanesulfinylphenethyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted phenethyl derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include sulfone or sulfide derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(+/-)-4-Methanesulfinylphenethyl bromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (+/-)-4-Methanesulfinylphenethyl bromide involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and methanesulfinyl group play crucial roles in its reactivity and interaction with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methanesulfinylphenethyl chloride: Similar structure but with a chlorine atom instead of bromine.

    4-Methanesulfinylphenethyl iodide: Similar structure but with an iodine atom instead of bromine.

    4-Methanesulfinylphenethyl fluoride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(+/-)-4-Methanesulfinylphenethyl bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size, electronegativity, and bond strength influence the compound’s behavior in chemical reactions and its interaction with biological targets.

Eigenschaften

Molekularformel

C9H11BrOS

Molekulargewicht

247.15 g/mol

IUPAC-Name

1-(2-bromoethyl)-4-methylsulfinylbenzene

InChI

InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3

InChI-Schlüssel

KADKUKQFTFTEHS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)C1=CC=C(C=C1)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.